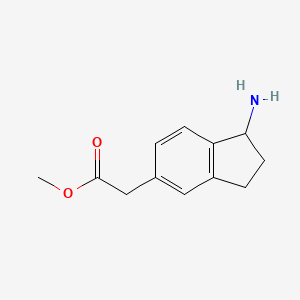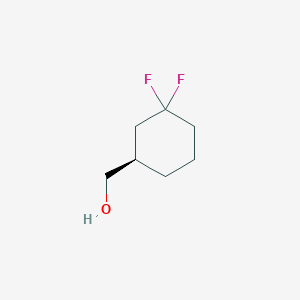
(R)-(3,3-Difluorocyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(3,3-Difluorocyclohexyl)methanol is a chemical compound with the molecular formula C7H12F2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3,3-Difluorocyclohexyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, a common starting material in organic synthesis.
Fluorination: The introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the selective fluorination of the cyclohexanone to form 3,3-difluorocyclohexanone.
Reduction: The 3,3-difluorocyclohexanone is then reduced to ®-(3,3-Difluorocyclohexyl)methanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for ®-(3,3-Difluorocyclohexyl)methanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
®-(3,3-Difluorocyclohexyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3,3-difluorocyclohexanone.
Reduction: Further reduction can lead to the formation of 3,3-difluorocyclohexane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: 3,3-Difluorocyclohexanone
Reduction: 3,3-Difluorocyclohexane
Substitution: Various halides depending on the reagent used
Aplicaciones Científicas De Investigación
®-(3,3-Difluorocyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of ®-(3,3-Difluorocyclohexyl)methanol involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This can lead to changes in enzyme activity, protein folding, and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-3,3-Difluorocyclohexanone: Similar in structure but lacks the hydroxyl group.
3,3-Difluorocyclohexane: A fully reduced form without the hydroxyl group.
®-3-Fluorocyclohexylmethanol: Contains only one fluorine atom.
Uniqueness
®-(3,3-Difluorocyclohexyl)methanol is unique due to the presence of two fluorine atoms and a hydroxyl group, which confer specific chemical and biological properties
Propiedades
Número CAS |
2231664-00-7 |
|---|---|
Fórmula molecular |
C7H12F2O |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
[(1R)-3,3-difluorocyclohexyl]methanol |
InChI |
InChI=1S/C7H12F2O/c8-7(9)3-1-2-6(4-7)5-10/h6,10H,1-5H2/t6-/m1/s1 |
Clave InChI |
BVOAPBKICTZRNM-ZCFIWIBFSA-N |
SMILES isomérico |
C1C[C@H](CC(C1)(F)F)CO |
SMILES canónico |
C1CC(CC(C1)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


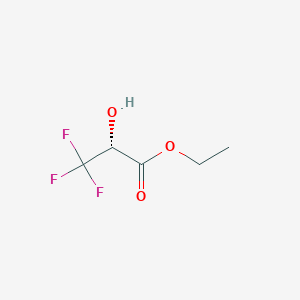
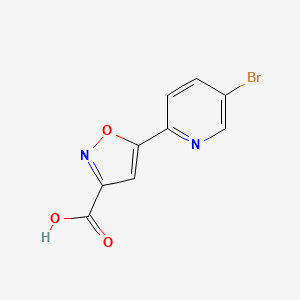
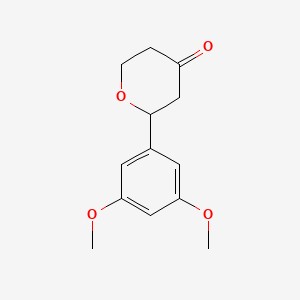
amine](/img/structure/B13345981.png)

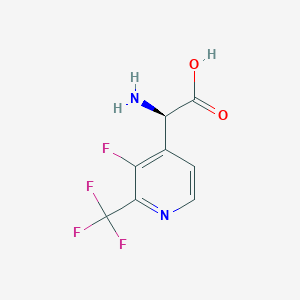
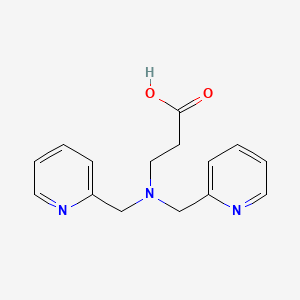
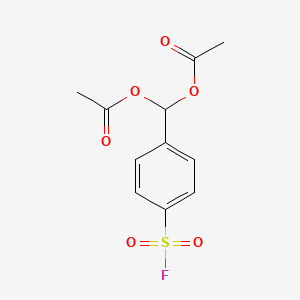
![(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B13346003.png)
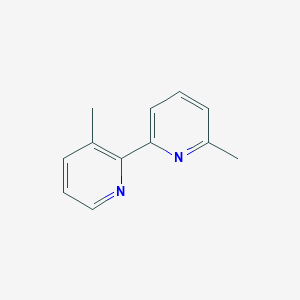
![(1-Methyl-5-oxaspiro[2.4]heptan-6-yl)methanamine](/img/structure/B13346010.png)
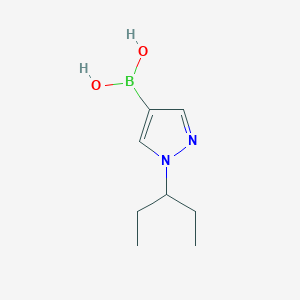
![2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B13346033.png)
